molecular formula C15H8Cl3FO B3097810 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one CAS No. 1320361-75-8

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

Cat. No. B3097810
CAS RN: 1320361-75-8
M. Wt: 329.6 g/mol
InChI Key: SSBPGXFOCGKRLN-FNORWQNLSA-N
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Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, commonly known as Clomazone, is a pre-emergent herbicide used to control weeds in various crops. It was first introduced in the market in the 1970s and has since been widely used in agriculture due to its effectiveness in controlling weeds. Clomazone belongs to the class of chemicals known as isoxazoles and is known for its selective action against certain weed species.

Mechanism of Action

Clomazone works by inhibiting the biosynthesis of carotenoids, which are essential pigments for the growth and development of plants. This inhibition leads to the death of the weed seedlings before they can emerge from the soil. Clomazone is selective in its action, targeting specific weed species while leaving the crop plants unharmed.
Biochemical and Physiological Effects:
Clomazone has been shown to have minimal impact on the biochemical and physiological processes of crop plants. Studies have shown that Clomazone does not affect the photosynthetic rate, respiration rate, or protein synthesis in crop plants. However, Clomazone can have negative effects on non-target organisms such as earthworms, bees, and aquatic organisms.

Advantages and Limitations for Lab Experiments

Clomazone is a commonly used herbicide in laboratory experiments due to its effectiveness in controlling weed growth. Its selective action allows researchers to study the effects of herbicides on specific weed species without affecting the growth of crop plants. However, Clomazone can have negative effects on non-target organisms, which can limit its use in certain experiments.

Future Directions

There are several areas of research that can be explored in the future regarding Clomazone. One area of interest is the development of new formulations of Clomazone that are more environmentally friendly and have fewer negative effects on non-target organisms. Another area of research is the study of the long-term effects of Clomazone on soil health and microbial communities. Additionally, research can be conducted to explore the potential use of Clomazone in controlling weed growth in non-crop areas such as natural reserves and parks.

Scientific Research Applications

Clomazone has been extensively studied for its use as a herbicide in various crops. Research has shown that Clomazone is effective in controlling weeds such as nutsedge, morningglory, and pigweed in crops such as soybean, cotton, and peanuts. Clomazone has also been studied for its potential use in controlling weed growth in non-crop areas such as golf courses, roadsides, and industrial sites.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3FO/c16-11-2-1-3-14(19)10(11)5-7-15(20)9-4-6-12(17)13(18)8-9/h1-8H/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBPGXFOCGKRLN-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
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(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
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(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

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